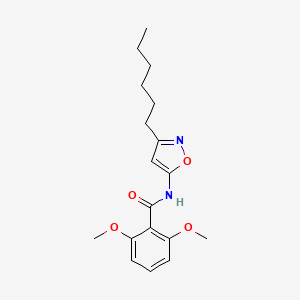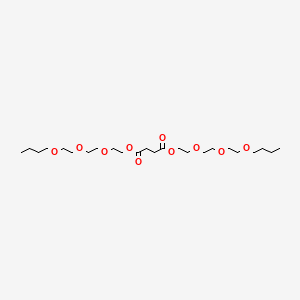![molecular formula C20H12N2O2 B12902099 Dibenzo[a,h]phenazine-1,8-diol CAS No. 26846-41-3](/img/structure/B12902099.png)
Dibenzo[a,h]phenazine-1,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[a,h]phenazine-1,8-diol (CAS#: 26846-41-3) is a polycyclic aromatic compound with the following chemical formula:
C20H12N2O2
. It consists of two benzene rings fused together, along with a central phenazine ring containing two hydroxyl groups at positions 1 and 8 .Vorbereitungsmethoden
Synthetic Routes:
- Dibenzo[a,h]phenazine-1,8-diol can be synthesized through various methods, including cyclization reactions of suitable precursors.
- One common approach involves the oxidative cyclization of 1,2-dihydroxybenzene derivatives under specific conditions.
- Another method utilizes the condensation of 1,2-diaminobenzene with 1,2-dihydroxybenzene.
- Detailed reaction mechanisms and conditions are available in the literature.
Industrial Production:
- While this compound is not widely produced industrially, its synthesis can be scaled up using the aforementioned methods.
- Industrial production typically involves optimizing reaction conditions, yield, and purity.
Analyse Chemischer Reaktionen
Dibenzo[a,h]phenazine-1,8-diol undergoes several chemical reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction of the quinone moiety yields the diol form.
Substitution: Substituents can be introduced at various positions on the benzene rings.
Common Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: Quinones, diols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenzo[a,h]phenazine-1,8-diol finds applications in:
Chemistry: As a building block for designing novel organic materials.
Biology: Investigating its interactions with biomolecules and potential biological activities.
Medicine: Studying its pharmacological properties and potential therapeutic applications.
Industry: Developing functional materials (e.g., dyes, semiconductors).
Wirkmechanismus
- The exact mechanism of action remains an active area of research.
- It may interact with cellular targets, affecting signaling pathways or enzyme activity.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Dibenzo[a,h]phenazine-1,8-diol’s uniqueness lies in its fused aromatic ring system.
- Similar compounds include phenazines, phenanthrenes, and other polycyclic aromatic hydrocarbons.
Eigenschaften
CAS-Nummer |
26846-41-3 |
|---|---|
Molekularformel |
C20H12N2O2 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15(20),16,18,21-decaen-5-one |
InChI |
InChI=1S/C20H12N2O2/c23-15-5-1-3-11-7-9-13-19(17(11)15)21-14-10-8-12-4-2-6-16(24)18(12)20(14)22-13/h1-10,21,24H |
InChI-Schlüssel |
RPRGEWDOVJZDPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C3=C(C=C2)NC4=C5C(=CC=CC5=O)C=CC4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)







